molecular formula C8H11N3O B2534945 1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one CAS No. 2169008-15-3

1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one

Cat. No. B2534945
CAS RN: 2169008-15-3
M. Wt: 165.196
InChI Key: DFIMEJHWGKCMJJ-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported in comprehensive data from 2017 to 2021 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include Suzuki reaction and Miyaura borylation reaction .

Scientific Research Applications

These applications highlight the compound’s diverse potential, but further research is needed to fully understand its mechanisms, optimize its pharmacokinetics, and explore clinical applications. Keep in mind that this is an evolving field, and ongoing studies may reveal additional applications for EN300-305947 .

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives act as TRK inhibitors . TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation and differentiation . The continuous activation and overexpression of TRKs can lead to cancer .

Future Directions

The future directions for the research on “1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one” and its derivatives could involve further exploration of their potential as TRK inhibitors . This could include the development of more potent and selective inhibitors, as well as the investigation of their potential applications in the treatment of various cancers .

properties

IUPAC Name

1,3-dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-7-6(12)3-4-9-8(7)11(2)10-5/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIMEJHWGKCMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6,7-dihydro-5H-pyrazolo[3,4-b]pyridin-4-one

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